(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone
Overview
Description
“(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone” is a synthetic compound with a complex structure . It has a molecular weight of 286.71 . The IUPAC name for this compound is (5-chloro-1-benzofuran-2-yl) (4-methoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11ClO3/c1-19-13-5-2-10 (3-6-13)16 (18)15-9-11-8-12 (17)4-7-14 (11)20-15/h2-9H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Antimicrobial Therapy
Benzofuran derivatives: , such as (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone, have been identified as promising structures in the development of new antimicrobial agents . Their unique structural features make them suitable candidates for drug discovery, particularly in combating antibiotic resistance. Research has focused on developing these compounds with improved bioavailability, aiming to address deadly microbes that current therapies cannot effectively target.
Material Science
In the realm of material science , benzofuran compounds are being explored for their potential applications in creating new materials with unique properties. The structural versatility of benzofuran allows for the development of materials with specific characteristics, potentially useful in various industrial applications .
Analytical Chemistry
The compound’s role in analytical chemistry is significant, particularly in the synthesis of novel reagents or as a standard for calibrating instruments. Its well-defined structure and stability under various conditions make it an excellent candidate for analytical purposes .
Biochemistry Research
In biochemistry research , (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone serves as a valuable tool for studying enzyme kinetics and receptor-ligand interactions. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds within living organisms .
Environmental Science
This compound could be used in environmental science to study the degradation of similar organic compounds in ecosystems. Understanding its breakdown products and environmental fate can inform the ecological impact of related chemicals .
Pharmaceutical Development
Finally, in pharmaceutical development , this benzofuran derivative can be a key intermediate in the synthesis of more complex drug molecules. Its chemical reactivity allows for the introduction of various functional groups, which can lead to the creation of new therapeutic agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRMSQFZNENME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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